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Abstract

2-Cyano-N-(3,4-dichlorophenyl)acetamide (CAS No. 15386-80-8) is a pivotal chemical
intermediate with demonstrated significance in the landscape of medicinal chemistry and drug
discovery. Its unique molecular architecture, characterized by a dichlorinated phenyl ring, an
acetamide linker, and a reactive cyano group, makes it a versatile scaffold for synthesizing
novel therapeutic agents. This guide provides a comprehensive examination of its molecular
structure, physicochemical properties, and spectroscopic profile. We delve into established
synthetic protocols, explore its chemical reactivity, and contextualize its biological importance,
particularly its emerging roles as an antiviral and anticancer agent. This document is intended
for researchers, medicinal chemists, and drug development professionals seeking a detailed
understanding of this compound's scientific foundation.

Molecular Identity and Physicochemical Profile

2-Cyano-N-(3,4-dichlorophenyl)acetamide is an organic compound featuring a confluence of
functional groups that dictate its chemical behavior and biological activity.[1] The molecule
consists of a 3,4-dichlorophenyl group attached to a cyanoacetamide moiety through an amide
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linkage. This structure, particularly the dichlorophenyl group, is often associated with bioactive
compounds in pharmaceuticals and agrochemicals.[1] The electron-withdrawing nature of the
cyano group and chlorine atoms significantly influences the molecule's reactivity and electronic
properties.[1][2]

Chemical Identifiers

o |[UPAC Name: 2-cyano-N-(3,4-dichlorophenyl)acetamide[2]
e CAS Number: 15386-80-8[1][3]

e Molecular Formula: CoHeCIz2N20[1][2]

e Synonyms: Acetanilide, 3',4'-dichloro-2-cyano-; Acetamide, 2-cyano-N-(3,4-dichlorophenyl)-;
Cyanoacetic acid 3,4-dichloroanilide[1]

Physicochemical Properties

The properties of this molecule are summarized below. The presence of the cyano group,
compared to its non-cyanated analog N-(3,4-dichlorophenyl)acetamide, tends to reduce
lipophilicity (LogP), which can enhance aqueous solubility and bioavailability.[2]

Property Value Source
Molecular Weight 229.06 g/mol [1][3]
Physical Form Solid [11[3]
Melting Point 164 - 166 °C [3]
LogP (Predicted) ~2.72 [2]
InChi Key HXXDPDIVNQZPCJ- (3]
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Spectroscopic and Structural Elucidation
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While specific crystallographic data for the title compound is not prevalent in public databases,

its structure can be reliably characterized using standard spectroscopic techniques. The

following sections provide an expert interpretation of the expected spectral data, which is

critical for identity confirmation and quality control in a research setting.

Predicted *H and *3C NMR Spectral Analysis

e 1H NMR (Proton NMR): The proton spectrum is expected to be relatively simple. The

aromatic region should display signals corresponding to the three protons on the
dichlorophenyl ring. The proton at C5 (between the two chlorine atoms) would likely appear
as a doublet, while the protons at C2 and C6 would exhibit more complex splitting (doublet of
doublets). The two protons of the methylene group (-CHz-) in the acetamide linker would
appear as a singlet, shifted downfield due to the adjacent carbonyl and cyano groups. The
amide proton (-NH-) would present as a broad singlet, with its chemical shift being solvent-
dependent.

13C NMR (Carbon NMR): The spectrum would show nine distinct carbon signals. The carbon
of the cyano group (-C=N) would appear around 115-120 ppm. The carbonyl carbon (-C=0)
would be significantly deshielded, appearing further downfield (~160-170 ppm). The
methylene carbon (-CHz-) would be found in the aliphatic region. The six aromatic carbons
would have distinct shifts influenced by the chlorine substituents.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of the key functional groups.

N-H Stretch: A sharp to moderately broad peak around 3300-3250 cm~! corresponding to the
amide N-H bond.

C-H Aromatic Stretch: Peaks appearing just above 3000 cm™1.

C=N Stretch: A sharp, medium-intensity absorption band around 2250 cm™1, characteristic of
a nitrile group.[4]

C=0 Stretch (Amide 1): A strong, sharp absorption band around 1680-1650 cm~1, indicative
of the carbonyl group in a secondary amide.[4]
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o C-CI Stretch: Strong absorptions in the fingerprint region, typically between 800-600 cm~1.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental
composition.

e Molecular lon Peak (M*): The key feature would be the isotopic cluster for the molecular ion
due to the presence of two chlorine atoms (3>Cl and 3’Cl isotopes). This would result in three
peaks:

o M+: (containing two 3>Cl atoms)
o [M+2]*: (containing one 3>Cl and one 3’Cl)
o [M+4]*: (containing two 3’Cl atoms)

« |sotopic Ratio: The relative intensities of these peaks are expected to be approximately
9:6:1, a hallmark signature for a dichlorinated compound.

o Fragmentation: Common fragmentation patterns would involve cleavage of the amide bond
and loss of the cyanoacetyl group.

Synthesis and Chemical Reactivity

The synthesis of 2-Cyano-N-(3,4-dichlorophenyl)acetamide is typically achieved through
straightforward and well-established organic chemistry reactions.

Primary Synthetic Pathway: Nucleophilic Acylation

A common and efficient method involves the nucleophilic acylation of 3,4-dichloroaniline with a
reactive derivative of cyanoacetic acid, such as cyanoacetyl chloride.[2] The reaction is
generally performed in the presence of a non-nucleophilic base (e.qg., triethylamine or pyridine)
to scavenge the HCI byproduct and facilitate the reaction.
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Caption: Mechanism of action for antiviral activity via PLpro inhibition.

Anticancer Research

The compound is also a precursor in the development of novel anticancer agents, particularly
those targeting the Aryl hydrocarbon Receptor (AhR). [2]AhR is a transcription factor implicated
as a therapeutic target in several cancers, including aggressive forms of breast cancer. [2]
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e Mechanism of Action: Derivatives of this compound have demonstrated selective cytotoxicity
against various cancer cell lines. [2]They are believed to induce apoptosis (programmed cell
death) and disrupt cell cycle progression in malignant cells while having minimal effect on
normal cells. [2]The National Cancer Institute (NCI) has screened the compound against a
panel of 60 human cancer cell lines, where it showed notable selectivity. [2]

Conclusion and Future Directions

2-Cyano-N-(3,4-dichlorophenyl)acetamide represents a compelling scaffold for modern drug
discovery. Its molecular structure, defined by a dichlorophenyl ring, a cyano group, and an
acetamide linker, provides a foundation for diverse chemical modifications and a wide range of
biological activities. The synthetic accessibility and well-defined reactivity profile make it an
attractive starting point for generating libraries of novel compounds.

For drug development professionals, future research should focus on:

» Structure-Activity Relationship (SAR) Studies: Systematically modifying the dichlorophenyl
ring and the cyanoacetamide moiety to optimize potency and selectivity for targets like PLpro
and AhR.

» Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion
(ADME) properties of lead compounds derived from this scaffold.

« In Vivo Efficacy: Advancing promising candidates from in vitro assays to preclinical animal
models to validate their therapeutic potential.

The continued exploration of this chemical space holds considerable promise for the
development of next-generation antiviral and anticancer therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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